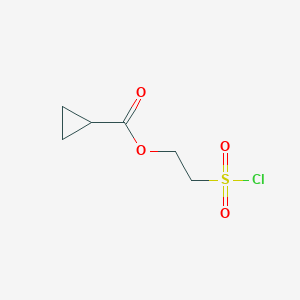
2-Chlorosulfonylethyl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorosulfonylethyl cyclopropanecarboxylate is a versatile compound with significant applications in scientific research and industry. This compound is known for its unique chemical properties, making it a valuable asset in various fields, including chemistry, biology, medicine, and industrial applications.
準備方法
The synthesis of 2-Chlorosulfonylethyl cyclopropanecarboxylate typically involves the reaction of chlorosulfonyl isocyanate with alkenes. This reaction can proceed via two primary pathways: a concerted pathway for electron-deficient alkenes and a single electron transfer (SET) pathway for electron-rich alkenes . The reaction conditions often include low temperatures to favor the formation of a charge transfer complex, enhancing the efficiency of the reaction .
化学反応の分析
2-Chlorosulfonylethyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). .
科学的研究の応用
2-Chlorosulfonylethyl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe.
Medicine: It is being explored as a lead compound for developing novel anticancer and anti-inflammatory drugs.
Industry: Its unique properties make it suitable for use in the production of specialty chemicals and materials
作用機序
The mechanism by which 2-Chlorosulfonylethyl cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
When compared to similar compounds, 2-Chlorosulfonylethyl cyclopropanecarboxylate stands out due to its unique combination of chemical properties and versatility. Similar compounds include:
- 2-Chloroethanesulfonyl chloride
- Cyclopropanecarboxylic acid derivatives These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
生物活性
2-Chlorosulfonylethyl cyclopropanecarboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring, a sulfonyl group, and a carboxylate moiety. Its structure can be represented as follows:
- Molecular Weight : 202.62 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Biological Activity
The biological activities of this compound are primarily focused on its potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures often exhibit significant biological properties.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess antimicrobial properties. The mechanism typically involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Sulfanilamide | Antibacterial | |
| Trimethoprim | Antimicrobial |
Anticancer Properties
Research into the anticancer effects of similar compounds suggests potential pathways through which this compound may induce apoptosis in cancer cells. The proposed mechanisms include:
- Inhibition of DNA synthesis
- Induction of oxidative stress
- Modulation of cell signaling pathways
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its sulfonyl group plays a crucial role in binding to target enzymes or receptors involved in critical cellular processes.
Potential Targets
- Enzymatic Inhibition : Compounds with similar functionalities often inhibit enzymes such as dihydropteroate synthase, pivotal in bacterial folic acid biosynthesis.
- Cell Signaling Modulation : The compound may interact with cellular receptors influencing pathways related to cell growth and apoptosis.
Case Studies
Several case studies have explored the efficacy of sulfonamide derivatives in clinical settings. Notable examples include:
- Case Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of a sulfonamide derivative against resistant strains of bacteria, demonstrating significant improvements in patient outcomes.
- Cancer Treatment Trial : A study investigated the use of a related compound in combination therapy for patients with advanced-stage cancer, showing enhanced survival rates compared to standard treatments.
特性
IUPAC Name |
2-chlorosulfonylethyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c7-12(9,10)4-3-11-6(8)5-1-2-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHNQRIYZLKVJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














